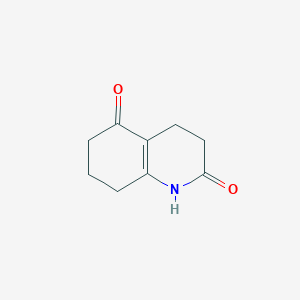

3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione

Description

Properties

IUPAC Name |

1,3,4,6,7,8-hexahydroquinoline-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-8-3-1-2-7-6(8)4-5-9(12)10-7/h1-5H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNRFNTVMEIIKEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CCC(=O)N2)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40198591 | |

| Record name | 4,6,7,8-Tetrahydro-2,5(1H,3H)-quinolinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24803622 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5057-12-5 | |

| Record name | 4,6,7,8-Tetrahydro-2,5(1H,3H)-quinolinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005057125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5057-12-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160504 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6,7,8-Tetrahydro-2,5(1H,3H)-quinolinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/802Y8T7U1B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties

The basicity and solubility of an active pharmaceutical ingredient (API) are pivotal parameters that influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Predicted Basic Properties and pKa

The structure of 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione contains two key functional groups that determine its acid-base properties: a lactam (a cyclic amide) and a ketone. The lone pair of electrons on the lactam nitrogen is significantly delocalized through resonance with the adjacent carbonyl group. This delocalization greatly reduces the ability of the nitrogen to accept a proton, rendering it very weakly basic. The conjugate acid of a simple lactam typically has a pKa value well below 0. Therefore, under physiological pH conditions (e.g., pH 7.4), the molecule is expected to be overwhelmingly in its neutral form. The ketone functional group is also a very weak base.

Predicted Solubility

The molecule possesses both polar (two carbonyl groups, one N-H group) and nonpolar (a C9 hydrocarbon backbone) regions. The presence of the cyclohexanedione moiety and the overall rigid, bicyclic structure suggests that crystal lattice energy could be significant, potentially leading to low aqueous solubility. By analogy, related cyclic ketones like cyclohexanone are only slightly soluble in water.[3][4] However, the ability of the N-H and C=O groups to participate in hydrogen bonding may afford some solubility in polar solvents. For drug development, it is often necessary to synthesize analogs with improved solubility.[5]

Quantitative Data Summary

As of the latest literature review, specific experimental values for the pKa and solubility of this compound have not been reported. The following table is provided for researchers to populate upon experimental determination.

| Property | Value | Method of Determination |

| Molecular Formula | C₉H₁₁NO₂ | - |

| Molecular Weight | 165.19 g/mol | - |

| pKa (Conjugate Acid) | To be determined experimentally (TBD) | Potentiometric Titration, UV-Vis |

| Aqueous Solubility | TBD | Shake-Flask Method (HPLC/UV-Vis) |

| LogP (Octanol/Water) | TBD | Shake-Flask Method |

Experimental Protocols

Accurate and reproducible determination of the basic physicochemical properties is essential. The following sections provide detailed methodologies for key experiments.

Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a standard method for determining the pKa of a compound by monitoring the pH of its solution as a titrant is added.[6]

Objective: To determine the pKa of the conjugate acid of this compound.

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Co-solvent (e.g., methanol or DMSO, if required for solubility)

-

High-purity water

-

Calibrated pH meter with an electrode

-

Stir plate and stir bar

-

Burette

Procedure:

-

Sample Preparation: Accurately weigh a precise amount of the compound and dissolve it in a known volume of water or a water/co-solvent mixture to create a solution of known concentration (e.g., 1-10 mM).

-

Initial Titration (Forward): Place the solution in a beaker with a stir bar. Immerse the pH electrode. Add an excess of standardized HCl to fully protonate the compound.

-

Titration with Base: Begin titrating the solution with the standardized NaOH solution, adding small, precise volumes (e.g., 0.05-0.1 mL increments).

-

Data Recording: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

-

Equivalence Point: Continue the titration past the equivalence point, where a sharp change in pH is observed.

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point from the inflection point of the curve (or by taking the first derivative).

-

The pH at the half-equivalence point is equal to the pKa of the conjugate acid.[6]

-

Workflow Diagram:

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[7]

Objective: To determine the aqueous solubility of this compound.

Materials:

-

This compound (crystalline solid)

-

Phosphate-buffered saline (PBS) or buffer of desired pH (e.g., pH 7.4)

-

Vials with screw caps

-

Shaker or rotator bath maintained at a constant temperature (e.g., 25°C or 37°C)

-

Syringe filters (e.g., 0.22 µm)

-

Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis spectrophotometer)

-

Calibration standards of the compound in a suitable solvent

Procedure:

-

Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer. Ensure enough solid is present so that some remains undissolved at equilibrium.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature. Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Sample Collection: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample from the supernatant.

-

Filtration: Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

Quantification:

-

Dilute the filtered sample with a suitable solvent if necessary.

-

Analyze the concentration of the dissolved compound using a pre-calibrated analytical method (e.g., HPLC-UV).

-

Prepare a calibration curve by plotting the analytical signal versus the concentration of known standards.

-

-

Calculation: Determine the concentration of the compound in the filtered sample by using the calibration curve. This concentration represents the aqueous solubility.

Workflow Diagram:

Biological Context and Potential Signaling Pathways

While the specific biological activity of this compound is not detailed in the available literature, numerous analogs containing the tetrahydroquinolinone core have been investigated for their anticancer properties.[8][9] One study on a related compound, (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate, demonstrated that it induced autophagy in cancer cells via the PI3K/AKT/mTOR signaling pathway.[9] This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.

The PI3K/AKT/mTOR pathway is a key target in cancer drug discovery. Inhibition of this pathway can lead to decreased cell proliferation and increased programmed cell death (apoptosis) or autophagy.

Signaling Pathway Diagram:

Conclusion

This compound represents a core chemical structure with potential for development in medicinal chemistry, particularly in the field of oncology. Based on its chemical structure, it is predicted to be a very weak base with limited aqueous solubility. This technical guide provides robust, detailed protocols for the experimental determination of its pKa and solubility, which are essential for any drug development program. The established link between related tetrahydroquinolinone structures and the inhibition of key cancer-related signaling pathways, such as PI3K/AKT/mTOR, underscores the importance of fully characterizing this compound and its derivatives for future research.

References

- 1. scribd.com [scribd.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Cyclohexanone [chemeurope.com]

- 4. Cyclohexanone - Wikipedia [en.wikipedia.org]

- 5. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. store.astm.org [store.astm.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical entity 4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione. While extensive research exists for the broader class of tetrahydroquinoline derivatives, which are recognized for their diverse pharmacological activities, specific data for this particular compound remains limited in publicly accessible literature. This document consolidates the available information regarding its chemical identity, synthesis, and properties, and highlights the current gaps in knowledge.

Chemical Structure and IUPAC Name

The compound requested, with the common name 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione, is correctly identified by the following chemical details:

-

IUPAC Name: 4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

-

CAS Number: 5057-12-5

-

Molecular Formula: C₉H₁₁NO₂

-

Molecular Weight: 165.19 g/mol

Chemical Structure:

Synthesis

A general one-pot synthesis method for 4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione has been reported, taking advantage of readily available starting materials.[1]

Experimental Protocol: One-Pot Synthesis

A common approach for the synthesis of 4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione involves the reaction of 1,3-cyclohexanedione with acrylic acid in the presence of ammonium acetate.[1]

Materials:

-

1,3-Cyclohexanedione

-

Acrylic Acid

-

Ammonium Acetate

-

Ethyl acetate

-

Hexane

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Distilled water

-

Nitrogen gas

Procedure:

-

In a suitable reaction vessel, combine 1,3-cyclohexanedione, acrylic acid, and ammonium acetate.

-

Heat the mixture with stirring at 80 °C for 5 hours under a nitrogen atmosphere.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with distilled water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography using an ethyl acetate/hexane eluent system to obtain the final product.[1]

Product Characteristics:

Data Presentation

Currently, there is a notable absence of publicly available quantitative data for 4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione, including spectroscopic data such as ¹H NMR and ¹³C NMR.

Biological Activity

As of the latest literature search, there are no specific studies detailing the biological activity or mechanism of action of 4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione. It is known to be an impurity of the beta-adrenergic blocker drug, Carteolol. The biological effects of this specific impurity have not been characterized. While the broader class of tetrahydroquinoline derivatives has been investigated for various pharmacological properties, including anticancer and antimicrobial activities, these findings cannot be directly extrapolated to this specific molecule.

Mandatory Visualization

Due to the lack of specific experimental workflows or defined signaling pathways for 4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione in the available literature, a representative diagram for a general synthetic and purification workflow is provided below.

Caption: General workflow for the synthesis and purification of 4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione.

Conclusion

4,6,7,8-Tetrahydroquinoline-2,5(1H,3H)-dione is a known chemical entity with an established synthesis route. However, there is a significant lack of detailed experimental data, including spectroscopic characterization and comprehensive biological evaluation, in the public domain. For researchers and drug development professionals, this represents an opportunity for further investigation into the properties and potential applications of this molecule. The synthesis and characterization of this compound, followed by screening for biological activity, could yield valuable insights, particularly given its status as an impurity in a commercial pharmaceutical product. Future work should focus on obtaining pure samples of this compound to enable thorough spectroscopic analysis and a wide range of biological assays.

References

3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

The compound of interest, 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione, is a heterocyclic molecule belonging to the tetrahydroquinoline class. It is also recognized by the systematic name 4,6,7,8-Tetrahydro-2,5(1H,3H)-quinolinedione.

| Property | Value |

| CAS Number | 5057-12-5 |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is of significant interest due to the potential biological activities of this scaffold. Below are detailed experimental protocols for the synthesis of the core compound and a related derivative.

Synthesis of this compound

A common synthetic route involves the reaction of a cyclic β-enaminone with an acrylic acid derivative.

Experimental Protocol:

-

Reactants: 3-aminocyclohex-2-enone and acrylic acid.

-

Procedure: A mixture of 3-aminocyclohex-2-enone and acrylic acid is heated, potentially in a suitable solvent, to facilitate a Michael addition followed by an intramolecular cyclization and dehydration to yield the target compound. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified, typically by recrystallization or column chromatography.

Synthesis of 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one from this compound

This protocol details the conversion of the title compound to a hydroxylated derivative, which is a common scaffold in biologically active molecules.

Experimental Protocol:

-

Materials:

-

This compound (0.02 mol)

-

Cyclohexane (30 mL)

-

N-Bromosuccinimide (NBS) (0.03 mol)

-

Ethyl acetate

-

Anhydrous calcium sulfate

-

Water

-

-

Procedure:

-

In a 100 mL three-necked flask equipped with a stirrer, dissolve this compound in 25 mL of cyclohexane. Cool the solution in an ice bath with stirring for 10 minutes.

-

Slowly add a solution of NBS in 5 mL of cyclohexane dropwise to the reaction mixture.

-

After the addition is complete, reflux the mixture for 3 hours. Monitor the reaction's progress using TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add water (approximately 0.7 times the volume of the reactants) and stir the mixture.

-

Separate the aqueous layer and extract it four times with ethyl acetate (using a volume equal to the aqueous layer for each extraction).

-

Combine the organic layers, dry over anhydrous calcium sulfate, and filter.

-

Remove the solvent from the filtrate by evaporation under reduced pressure. The resulting residue is the crude product, which can be further purified if necessary.[1]

-

Biological Activity and Potential Applications

While specific biological data for this compound is limited in publicly available literature, the broader class of tetrahydroquinoline derivatives has demonstrated significant pharmacological potential, particularly in oncology.

Anticancer and Enzyme Inhibitory Activity

Tetrahydroquinoline derivatives are recognized for their anticancer properties, with several compounds exhibiting cytotoxicity against a range of human cancer cell lines, including colon (HCT-116), lung (A549), and breast (MCF-7) cancer cells.[2][3][4] The mechanisms of action are often multifactorial and can involve the induction of apoptosis and the inhibition of key cellular signaling pathways.

One of the critical pathways implicated in cancer cell proliferation, survival, and metabolism is the PI3K/Akt/mTOR signaling pathway .[5][6] Aberrant activation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[5][6] Several quinoline-based compounds have been investigated as inhibitors of this pathway.[1][5][7] For instance, a study on a novel tetrahydroquinolinone derivative, (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate, demonstrated that it induced autophagy in colorectal cancer cells via the PI3K/AKT/mTOR signaling pathway.[4][8]

Derivatives of tetrahydroquinoline have also been explored as enzyme inhibitors, targeting enzymes such as cholinesterases.[3][9][10]

Signaling Pathways and Experimental Workflows

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key regulator of cell growth and survival. Its inhibition by quinoline-based compounds represents a promising strategy in cancer therapy.

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of tetrahydroquinoline derivatives.

General Experimental Workflow for Synthesis

The synthesis of tetrahydroquinoline derivatives typically follows a structured workflow from reaction setup to product characterization.

Caption: A generalized experimental workflow for the synthesis of tetrahydroquinoline derivatives.

References

- 1. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Tetrahydroquinoline-isoxazole/isoxazoline hybrid compounds as potential cholinesterases inhibitors: Synthesis, enzyme inhibition assays, and molecular modeling studies - Universidad Andrés Bello [researchers.unab.cl]

- 4. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

The Tetrahydroquinoline-2,5-dione Core: A Technical Guide to its Discovery, Synthesis, and Biological Landscape

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydroquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous biologically active compounds. Within this broad class, the tetrahydroquinoline-2,5-dione core represents a unique and relatively underexplored chemotype. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for accessing this intriguing heterocyclic system. We present a comparative analysis of known synthetic routes, including a historical perspective and modern advancements. Detailed experimental protocols for key syntheses are provided, and all available quantitative data are summarized for easy comparison. While the specific biological activities of the parent tetrahydroquinoline-2,5-dione remain largely uncharted, this guide explores the known biological landscape of the broader tetrahydroquinoline class, including derivatives that modulate key signaling pathways such as the PI3K/Akt/mTOR pathway, offering potential avenues for future research and drug development.

Introduction: The Emergence of a Unique Scaffold

The quinoline and its partially saturated derivative, tetrahydroquinoline, are privileged structures in drug discovery, exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of carbonyl functionalities into the tetrahydroquinoline framework gives rise to quinolinones, which have also demonstrated significant biological potential. The specific subclass of tetrahydroquinoline-2,5-diones, characterized by a dione functionality within the heterocyclic ring system, represents a more novel and less investigated area of this chemical space.

The unique arrangement of carbonyl groups and the saturated carbocyclic ring in tetrahydroquinoline-2,5-diones suggests the potential for distinct chemical reactivity and biological interactions compared to other quinoline derivatives. Recent explorations into novel chemical libraries have highlighted the uniqueness of the tetrahydroquinolinedione core, which is sparsely represented in major chemical databases, indicating a significant opportunity for the discovery of new chemical entities with novel biological functions.

This guide will delve into the known methods for constructing this scaffold, from its earliest documented synthesis to more contemporary approaches, providing researchers with a solid foundation for further exploration.

Synthetic Methodologies for Tetrahydroquinoline-2,5-diones

Several synthetic strategies have been developed to access the tetrahydroquinoline-2,5-dione core and its derivatives. These methods vary in their starting materials, reaction conditions, and overall efficiency.

One-Pot Multicomponent Reaction

A straightforward and accessible method for the synthesis of 1,6,7,8-tetrahydroquinoline-2,5-dione (CAS 5057-12-5) is a one-pot reaction involving commercially available starting materials: 1,3-cyclohexanedione, acrylic acid, and ammonium acetate.[3] This approach is advantageous for its operational simplicity.

Reaction Scheme:

Figure 1: One-pot synthesis of 1,6,7,8-tetrahydroquinoline-2,5-dione.

Experimental Protocol: Synthesis of 1,6,7,8-Tetrahydroquinoline-2,5-dione [3]

-

Materials:

-

1,3-Cyclohexanedione (8.9 mmol, 1 eq.)

-

Acrylic acid (10.6 mmol, 1.2 eq.)

-

Ammonium acetate (10.6 mmol, 1.2 eq.)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Distilled water

-

Nitrogen gas

-

-

Procedure:

-

In a reaction vial, combine 1,3-cyclohexanedione, acrylic acid, and ammonium acetate.

-

Thoroughly mix the reactants using a spatula.

-

Heat the reaction mixture with stirring at 80 °C for 5 hours under a nitrogen atmosphere.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with 10 mL of distilled water.

-

Extract the aqueous layer twice with ethyl acetate (2 x 10 mL).

-

Combine the organic extracts and dry over anhydrous Na₂SO₄.

-

Filter the solution and remove the solvent by evaporation under reduced pressure.

-

Purify the resulting crude product by column chromatography using an ethyl acetate/hexane eluent system to yield the target compound.

-

Table 1: Quantitative Data for the One-Pot Synthesis of 1,6,7,8-Tetrahydroquinoline-2,5-dione

| Parameter | Value | Reference |

| CAS Number | 5057-12-5 | [3] |

| Molecular Formula | C₉H₁₁NO₂ | [3] |

| Molecular Weight | 165.19 g/mol | [3] |

| Appearance | Pale Yellow Solid | [3] |

| Melting Point | 194-195 °C | [3] |

| Reported Yield | Not explicitly provided; requires experimental validation. | [3] |

Historical Synthesis via Enaminone Cyclization (Speckamp et al., 1972)

A historically significant synthesis of a related dihydroquinoline-2,5-dione was reported by Speckamp and colleagues in 1972. This method involves the reaction of 3-aminocyclohex-2-enone with an acetylenic ester, such as methyl propiolate.[4] This approach provided an early entry into this class of compounds and demonstrates the utility of enaminones in heterocyclic synthesis.

Reaction Scheme:

Figure 2: Speckamp synthesis of 7,8-dihydroquinoline-2,5-dione.

Modern Approach via Morita-Baylis-Hillman Adducts

More recent synthetic innovations have utilized Morita-Baylis-Hillman (MBH) adducts as versatile building blocks for the construction of complex heterocyclic systems. A one-pot synthesis of 2-hydroxy-7,8-dihydroquinolin-5(6H)-ones and 7,8-dihydroquinoline-2,5(1H,6H)-diones has been reported from MBH adduct acetates, cyclohexane-1,3-diones, and ammonium acetate or primary amines under solvent-free conditions, often providing good to excellent yields.[5][6]

Workflow Diagram:

Figure 3: Workflow for the synthesis from Morita-Baylis-Hillman adducts.

This method offers a convergent and efficient route to substituted tetrahydroquinoline-2,5-diones, allowing for greater molecular diversity.

Photochemical Synthesis of a Tetrahydroquinolinedione Scaffold

A novel approach to a related tetrahydroquinolinedione core involves a photochemical annulation between N,N-dialkyl anilines and maleimides.[7][8] This reaction proceeds through an electron donor-acceptor (EDA) complex and does not require a photocatalyst. This method highlights the potential of photochemical strategies in accessing unique heterocyclic scaffolds.

Reaction Principle:

Figure 4: Principle of photochemical synthesis of a tetrahydroquinolinedione scaffold.

Biological Landscape and Potential Signaling Pathway Involvement

While specific biological studies on the parent 1,6,7,8-tetrahydroquinoline-2,5-dione are limited, the broader class of tetrahydroquinoline derivatives has been extensively investigated, revealing a wide spectrum of biological activities.

Table 2: Reported Biological Activities of Tetrahydroquinoline Derivatives

| Biological Activity | Target/Mechanism of Action (Examples) | References |

| Anticancer | Cytotoxicity against various cancer cell lines (e.g., MCF-7, HepG-2, A549). Induction of apoptosis. | [1][7][9] |

| Enzyme Inhibition | α-Amylase inhibition, Cholinesterase inhibition. | [8][10] |

| Antimicrobial | Antibacterial and antifungal activity. | [1][11] |

| Androgen Receptor Antagonism | Inhibition of androgen receptor signaling in prostate cancer. | [12] |

Potential Link to the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. While direct evidence linking tetrahydroquinoline-2,5-diones to this pathway is currently lacking, a study on a substituted tetrahydroquinolin-2-one derivative, (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate, has demonstrated its ability to induce massive oxidative stress and subsequent autophagy in colorectal cancer cells via the PI3K/Akt/mTOR signaling pathway.[3] This finding suggests that the tetrahydroquinoline scaffold can be functionalized to modulate this key oncogenic pathway.

Proposed Signaling Pathway Modulation:

References

- 1. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Discovery of novel tetrahydroquinoline derivatives as potent, selective, and orally Available AR antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Biological Insights into 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione: A Technical Overview for Researchers

For professionals in drug discovery and medicinal chemistry, this technical guide provides a consolidated overview of the spectroscopic characteristics and potential biological relevance of 3,4,7,8-tetrahydroquinoline-2,5(1H,6H)-dione. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from closely related analogs to present a predictive and comparative analysis.

Introduction

The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antifungal, and antibacterial agents. The dione derivative, this compound, represents an intriguing yet under-characterized member of this family. This guide aims to provide researchers with a foundational understanding of its chemical and potential biological properties by summarizing key synthetic and spectroscopic information, drawing necessary parallels from structurally similar compounds.

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not widely available in contemporary literature, a key classical synthesis is reported by Speckamp et al.[1]. The general approach involves the reaction of 3-aminocyclohex-2-enone with methyl propiolate[1].

A representative synthetic workflow, based on this and other modern synthetic strategies for related quinolinones, is depicted below.

Caption: General synthetic route to this compound.

A generalized experimental protocol based on related syntheses is as follows:

Materials:

-

3-Aminocyclohex-2-enone

-

Methyl propiolate

-

Anhydrous solvent (e.g., Toluene or Dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of 3-aminocyclohex-2-enone in an anhydrous solvent under an inert atmosphere, an equimolar amount of methyl propiolate is added dropwise at room temperature.

-

The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Spectroscopic Data

Table 1: Predicted Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| NH | ~8.0-9.0 | br s | H-1 |

| CH | ~5.0-6.0 | t | H-4a (vinyl) |

| CH₂ | ~3.0-3.5 | t | H-3 |

| CH₂ | ~2.5-3.0 | m | H-4 |

| CH₂ | ~2.2-2.6 | m | H-7, H-8 |

| CH₂ | ~1.8-2.2 | m | H-6 |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| C=O | ~190-200 | C-5 |

| C=O | ~160-170 | C-2 |

| C=C | ~140-150 | C-8a |

| C=C | ~100-110 | C-4a |

| CH₂ | ~40-50 | C-8 |

| CH₂ | ~30-40 | C-3, C-6 |

| CH₂ | ~20-30 | C-4, C-7 |

Note: Predicted shifts are estimates and may vary based on solvent and experimental conditions.

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200-3400 | Medium, Broad |

| C-H Stretch (sp³) | 2850-3000 | Medium |

| C=O Stretch (Amide) | 1660-1690 | Strong |

| C=O Stretch (Ketone) | 1690-1720 | Strong |

| C=C Stretch | 1600-1650 | Medium |

Table 3: Predicted Mass Spectrometry (MS) Data

| Parameter | Value |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| Predicted m/z (M⁺) | 165 |

| Expected Fragmentation | Loss of CO, retro-Diels-Alder fragments |

Potential Biological Activity and Signaling Pathways

While the specific biological activities of this compound have not been extensively studied, numerous derivatives of the tetrahydroquinoline and quinolinone classes have demonstrated significant cytotoxic effects against various cancer cell lines. A common mechanism of action for these compounds is the induction of apoptosis (programmed cell death).

The hypothetical signaling pathway illustrated below outlines a plausible mechanism by which a tetrahydroquinoline-dione derivative could induce apoptosis in cancer cells, based on published studies of similar compounds. This often involves the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: Hypothetical apoptotic pathway induced by a tetrahydroquinoline-dione.

Conclusion

This compound remains a molecule of interest within the broader class of biologically active quinoline derivatives. While comprehensive experimental data is currently lacking, this guide provides a predictive framework for its spectroscopic properties and a plausible hypothesis for its mechanism of action based on established knowledge of related compounds. Further investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its potential in medicinal chemistry and drug development. Researchers are encouraged to use the information presented herein as a starting point for their own investigations into this promising chemical entity.

References

The Tetrahydroquinoline-2,5-dione Scaffold: A Comprehensive Technical Guide to its Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The tetrahydroquinoline-2,5-dione core is a compelling heterocyclic scaffold that has garnered significant interest in medicinal chemistry. Its unique structural features provide a versatile platform for the development of novel therapeutic agents across a spectrum of biological activities. This technical guide offers an in-depth exploration of the potential biological activities of the tetrahydroquinoline-2,5-dione scaffold and its derivatives, with a focus on anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. This document provides a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to facilitate further research and drug development endeavors.

The Core Scaffold: Tetrahydroquinoline-2,5-dione

The fundamental structure of tetrahydroquinoline-2,5-dione is characterized by a fusion of a benzene ring and a di-oxo-substituted piperidine ring. This arrangement imparts a distinct three-dimensional conformation and electronic distribution, which are crucial for its interaction with various biological targets.

Anticancer Activity

Derivatives of the tetrahydroquinoline-2,5-dione scaffold have demonstrated promising anticancer activities against a variety of cancer cell lines. The cytotoxic effects are often attributed to the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.

Quantitative Data for Anticancer Activity

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| SF1 | Hep-2C | 6.232 ± 0.01 | [1] |

| SF4 | Hep-2C | 7.208 ± 0.05 | [1] |

| SF5 | Hep-2C | 6.181 ± 0.05 | [1] |

| SF7 | Hep-2C | 18.6 ± 0.13 | [1] |

| SF8 | Hep-2C | 11.9 ± 1.04 (at 72h) | [2][3][4] |

| Doxorubicin (Standard) | Hep-2C | 17.08 ± 0.37 | [1] |

| Cisplatin (Standard) | Hep-2C | 14.6 ± 1.01 | [2][3][4] |

| 10d | A549 | 0.062 ± 0.01 | [5] |

| 10e | A549 | 0.033 ± 0.003 | [5] |

| 10h | MCF-7 | 0.087 ± 0.007 | [5] |

| Everolimus (Standard) | A549 | - | [5] |

| 5-Fluorouracil (Standard) | A549 | - | [5] |

Signaling Pathways in Anticancer Activity

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Certain tetrahydroquinoline derivatives have been shown to inhibit this pathway, leading to decreased cancer cell viability.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and metastasis. Constitutive activation of STAT3 is common in many cancers, making it an attractive therapeutic target. Some quinoline-based compounds have been identified as inhibitors of the STAT3 signaling pathway.[2]

Experimental Protocols for Anticancer Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the tetrahydroquinoline-2,5-dione derivatives and a vehicle control.

-

Incubation: Incubate the plates for a further 24 to 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. The tetrahydroquinoline-2,5-dione scaffold has emerged as a promising template for the development of novel anti-inflammatory agents.

Quantitative Data for Anti-inflammatory Activity

| Compound ID | Assay | Result | Reference |

| SF13 | Nitric Oxide Scavenging | 85% inhibition at 50 µM | [2][3] |

| SF1 | Nitric Oxide Scavenging | High scavenging activity | [2][3] |

| SF2 | Nitric Oxide Scavenging | High scavenging activity | [2][3] |

| 9e | COX-2 Inhibition | IC50 = 0.87 µM | [6] |

| 9g | COX-2 Inhibition | IC50 = 1.27 µM | [6] |

| 11f | COX-2 Inhibition | IC50 = 0.58 µM | [6] |

| Celecoxib (Standard) | COX-2 Inhibition | IC50 = 0.82 µM | [6] |

Experimental Protocols for Anti-inflammatory Assays

This assay measures the ability of a compound to scavenge nitric oxide, a key inflammatory mediator.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing sodium nitroprusside in phosphate-buffered saline (PBS).

-

Compound Addition: Add different concentrations of the test compounds to the reaction mixture.

-

Incubation: Incubate the mixture at room temperature for a specified period (e.g., 150 minutes).

-

Griess Reagent Addition: After incubation, add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the reaction mixture.

-

Absorbance Measurement: Measure the absorbance of the resulting chromophore at 546 nm. A decrease in absorbance compared to the control indicates nitric oxide scavenging activity.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Tetrahydroquinoline-2,5-dione derivatives have shown potential as a new class of antimicrobial compounds.

Quantitative Data for Antimicrobial Activity

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 6c | Staphylococcus aureus (MRSA) | 0.75 | [3] |

| 6l | Staphylococcus aureus (MRSA) | 1.50 | [3] |

| 6o | Staphylococcus aureus (MRSA) | 2.50 | [3] |

| Daptomycin (Standard) | Staphylococcus aureus (MRSA) | - | [3] |

| 2 | Bacillus cereus | 3.12 | [6] |

| 6 | Bacillus cereus | 3.12 | [6] |

| 7 | Escherichia coli | 2 | [7] |

| 8 | Bacillus subtilis | 2 | [7] |

Experimental Protocols for Antimicrobial Assays

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.

Protocol:

-

Plate Preparation: Pour sterile molten nutrient agar into Petri dishes and allow it to solidify.

-

Inoculation: Spread a standardized inoculum of the test microorganism uniformly over the agar surface.

-

Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume of the test compound solution at different concentrations into the wells.

-

Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Neuroprotective Activity

While the neuroprotective effects of the broader class of quinoline derivatives are being investigated, specific data on the tetrahydroquinoline-2,5-dione scaffold in this area is still emerging.[1] The antioxidant and anti-inflammatory properties of this scaffold suggest its potential for neuroprotection, as oxidative stress and inflammation are key pathological features of many neurodegenerative diseases.[1] Further research is warranted to explore the efficacy of tetrahydroquinoline-2,5-dione derivatives in models of neurodegeneration.

Disclaimer: This document is intended for informational and research purposes only. The biological activities and experimental protocols described are based on published scientific literature. Further research and validation are necessary to establish the therapeutic potential and safety of any compound based on the tetrahydroquinoline-2,5-dione scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. benthamscience.com [benthamscience.com]

- 3. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

A Comprehensive Review of Substituted Tetrahydroquinoline-2,5-diones: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The tetrahydroquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Among its various oxidized forms, the substituted tetrahydroquinoline-2,5-dione core has emerged as a promising framework for the development of novel therapeutic agents. This technical guide provides an in-depth review of the literature on these compounds, focusing on their synthesis, biological evaluation—particularly as anticancer agents—and the nascent understanding of their structure-activity relationships.

Synthesis of Substituted Tetrahydroquinoline-2,5-diones

The construction of the tetrahydroquinoline-2,5-dione ring system has been achieved through several efficient synthetic strategies, most notably through multicomponent reactions (MCRs) and N-heterocyclic carbene (NHC)-catalyzed cascade reactions. These methods offer advantages in terms of atom economy, operational simplicity, and the ability to generate diverse libraries of compounds for biological screening.

Multicomponent Reactions (MCRs)

One-pot multicomponent reactions are a powerful tool for the synthesis of complex molecular architectures from simple starting materials. A prevalent method for synthesizing 4-aryl-tetrahydroquinoline-2,5-diones involves the condensation of an aromatic aldehyde, a primary amine, and a β-dicarbonyl compound, such as dimedone or Meldrum's acid.

Experimental Protocol: Three-Component Synthesis of 4-Aryl-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-diones

A mixture of an aromatic aldehyde (1 mmol), a primary amine (1 mmol), and dimedone (1 mmol) in a suitable solvent (e.g., ethanol, acetic acid, or solvent-free) is stirred under thermal conditions or microwave irradiation. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solid product is typically collected by filtration. Purification is achieved by recrystallization from an appropriate solvent like ethanol to afford the desired tetrahydroquinoline-2,5-dione derivative. The use of a catalyst, such as InCl3, has been reported to facilitate this reaction.[1]

N-Heterocyclic Carbene (NHC)-Catalyzed Cascade Reactions

N-Heterocyclic carbenes have proven to be versatile organocatalysts for a variety of chemical transformations. In the context of tetrahydroquinoline-2,5-dione synthesis, NHCs catalyze a cascade reaction sequence that efficiently constructs the heterocyclic core. This typically involves the reaction of an α,β-unsaturated aldehyde, an enaminone, and a source of the C2-dione fragment.

Experimental Protocol: NHC-Catalyzed Cascade Synthesis of 1-Substituted 4-Aryl-tetrahydroquinoline-2,5-diones

To a solution of the N-heterocyclic carbene precursor (e.g., a triazolium salt, 0.1 mmol) and a base (e.g., DBU, 0.1 mmol) in a dry solvent such as THF or CH2Cl2 under an inert atmosphere, the starting materials are added sequentially: the α,β-unsaturated aldehyde (1 mmol) and the appropriate enaminone (1.2 mmol). The reaction mixture is stirred at room temperature until completion as indicated by TLC analysis. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the functionalized tetrahydroquinoline-2,5-dione.

The following diagram illustrates a generalized workflow for the synthesis and subsequent biological evaluation of substituted tetrahydroquinoline-2,5-diones.

References

Predicted Mechanism of Action for 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document outlines a predicted mechanism of action for 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione. This compound is not extensively characterized in publicly available literature. The proposed mechanisms are inferred from the known biological activities of structurally related tetrahydroquinoline and quinoline-dione derivatives. Experimental validation is required to confirm these hypotheses.

Executive Summary

This compound is a heterocyclic compound featuring a tetrahydroquinoline scaffold, a core structure known for a wide array of pharmacological activities.[1][2][3][4] Derivatives of tetrahydroquinoline have demonstrated potential as anticancer, antimicrobial, and neuroprotective agents.[1][2][5] Notably, the presence of the dione functionality at the 2 and 5 positions suggests a potential for inducing cellular oxidative stress and interfering with key biological pathways. This guide synthesizes available data on related compounds to propose a plausible mechanism of action, outlines potential experimental approaches for its validation, and provides a framework for future research.

Predicted Biological Activity and Mechanism of Action

Based on the structure of this compound and the documented activities of similar compounds, a primary predicted biological effect is anticancer activity .[3][4] Several tetrahydroquinolinone derivatives have been shown to exert antiproliferative effects on cancer cell lines through the induction of apoptosis and cell cycle arrest.[6][7]

The proposed multi-faceted mechanism of action is centered around two key hypotheses:

Hypothesis 1: Induction of Apoptosis via Intrinsic and Extrinsic Pathways. The core tetrahydroquinoline structure, particularly when modified with functional groups that enhance cellular uptake and interaction with biomolecules, is predicted to trigger programmed cell death. This could occur through:

-

Mitochondrial (Intrinsic) Pathway: Disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9 and caspase-3.

-

Death Receptor (Extrinsic) Pathway: Upregulation of death receptors on the cell surface, leading to the activation of caspase-8 and subsequent cleavage of downstream effector caspases.

Hypothesis 2: Cell Cycle Arrest and Inhibition of Proliferation. The compound is predicted to interfere with the normal progression of the cell cycle, a common mechanism for anticancer agents.[6] This could be achieved by modulating the expression or activity of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

A potential contributing factor to both apoptosis and cell cycle arrest is the induction of oxidative stress . The dione moiety may participate in redox cycling, leading to the generation of reactive oxygen species (ROS). Elevated ROS levels can damage cellular components, including DNA and proteins, and trigger apoptotic pathways.[7]

Predicted Signaling Pathway

The following diagram illustrates the predicted signaling cascade initiated by this compound, leading to apoptosis and cell cycle arrest.

Caption: Predicted signaling pathway for this compound.

Proposed Experimental Validation

To investigate the predicted mechanism of action, a series of in vitro experiments are proposed.

Data Presentation: Hypothetical Quantitative Data

The following table summarizes hypothetical IC₅₀ values for this compound against a panel of cancer cell lines, as would be determined by a cell viability assay.

| Cell Line | Cancer Type | Predicted IC₅₀ (µM) |

| HCT-116 | Colon Cancer | 15 |

| A549 | Lung Cancer | 25 |

| MCF-7 | Breast Cancer | 30 |

| HeLa | Cervical Cancer | 22 |

Experimental Protocols

4.2.1. Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of the compound on various cancer cell lines.

-

Methodology:

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.

-

Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with DMSO or another suitable solvent.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) values.

-

4.2.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Objective: To quantify the induction of apoptosis by the compound.

-

Methodology:

-

Treat cells with the compound at its IC₅₀ concentration for 24 and 48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

4.2.3. Cell Cycle Analysis

-

Objective: To determine the effect of the compound on cell cycle progression.

-

Methodology:

-

Treat cells with the compound at its IC₅₀ concentration for 24 hours.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells and treat with RNase A.

-

Stain the cellular DNA with propidium iodide.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

4.2.4. Western Blot Analysis

-

Objective: To investigate the molecular mechanism of apoptosis and cell cycle arrest.

-

Methodology:

-

Treat cells with the compound at its IC₅₀ concentration for various time points (e.g., 0, 6, 12, 24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against key proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP) and cell cycle regulation (e.g., Cyclin B1, CDK1, p21).

-

Incubate with HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescence detection system.

-

Experimental Workflow Diagram

The following diagram outlines the proposed experimental workflow to validate the predicted mechanism of action.

Caption: Proposed experimental workflow for mechanism of action validation.

Conclusion and Future Directions

The in-silico analysis of this compound, based on the known biological activities of its structural analogs, strongly suggests a potential anticancer agent with a mechanism involving the induction of apoptosis and cell cycle arrest, possibly mediated by oxidative stress. The proposed experimental workflow provides a clear path to validate these predictions.

Future research should focus on:

-

Synthesis and purification of this compound.

-

Execution of the proposed in vitro studies to confirm the predicted biological activity and elucidate the precise molecular targets.

-

In vivo studies in animal models to evaluate the compound's efficacy and safety profile.

-

Structure-activity relationship (SAR) studies by synthesizing and testing analogs to optimize the compound's potency and selectivity.

This comprehensive approach will be crucial in determining the therapeutic potential of this and related tetrahydroquinoline-dione compounds.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Expanding the tetrahydroquinoline pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Whitepaper: In Silico Prediction of Protein Targets for 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive technical guide on the computational methodologies for identifying and characterizing the potential protein targets of the novel compound 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione.

Introduction

The quinoline and tetrahydroquinoline scaffolds are prevalent in a multitude of biologically active compounds, demonstrating a wide array of therapeutic effects including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The specific compound, this compound, represents a promising but largely uncharacterized molecule. Identifying the molecular targets of such novel compounds is a critical and often rate-limiting step in the drug discovery pipeline.[6] Traditional experimental screening methods can be both time-consuming and resource-intensive.[7]

In silico target prediction, a cornerstone of modern computational drug discovery, offers a rapid and cost-effective alternative to prioritize experimental validation.[7][8][9] These computational approaches leverage vast biological and chemical databases to predict interactions between a small molecule and potential protein targets.[8] This guide outlines a systematic, multi-faceted in silico workflow to elucidate the potential protein targets of this compound, integrating methodologies such as reverse docking, pharmacophore screening, and ADMET profiling to build a robust hypothesis for its mechanism of action.

Integrated In Silico Target Identification Workflow

The proposed workflow for identifying the targets of this compound is a sequential and integrated process. It begins with the preparation of the ligand and an initial assessment of its drug-like properties. This is followed by large-scale screening against a comprehensive protein structure database using multiple computational techniques. The results are then filtered, cross-validated, and prioritized to generate a concise list of high-confidence candidate targets for subsequent experimental validation.

References

- 1. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Targeting disease: Computational approaches for drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data on the solubility and stability of 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione is not publicly available. This indicates that the compound may be a novel chemical entity or has not been extensively characterized. This guide, therefore, provides a comprehensive framework of theoretical principles and detailed experimental protocols to enable researchers to determine these critical physicochemical properties.

Theoretical Background

The solubility and stability of an active pharmaceutical ingredient (API) are paramount to its developability, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation strategies. For a heterocyclic compound like this compound, its unique structural features—a fused ring system, secondary amine, and two carbonyl groups (a lactam and a ketone)—will govern its behavior in various solvent systems and under different stress conditions.

Factors Influencing Solubility

The adage "like dissolves like" is a fundamental principle in predicting solubility.[1] A solute's ability to dissolve in a solvent is dictated by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

-

Polarity: The presence of two carbonyl groups and a secondary amine (N-H) group makes this compound a polar molecule. These functional groups are capable of forming hydrogen bonds. Therefore, it is expected to have higher solubility in polar solvents that can act as hydrogen bond donors or acceptors, such as water, alcohols (ethanol, methanol), and glycols.[1][2] Its solubility in non-polar solvents like hexane or toluene is likely to be limited.

-

pH: The secondary amine in the tetrahydroquinoline ring can be protonated under acidic conditions, forming a more soluble salt. Conversely, the lactam N-H might be deprotonated under strongly basic conditions, also affecting solubility. Therefore, the aqueous solubility of this compound is expected to be highly pH-dependent.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[3] This relationship should be experimentally determined for optimal crystallization and formulation development.

-

Crystal Structure: The crystal lattice energy of the solid form of the compound significantly impacts its solubility. A more stable crystal lattice requires more energy to break apart, resulting in lower solubility.

Factors Influencing Stability

Stability testing evaluates the effect of environmental factors on the quality of a drug substance over time.[4] Key factors that can lead to the degradation of this compound include:

-

Hydrolysis: The lactam ring is susceptible to hydrolysis, especially under acidic or basic conditions, which would lead to ring-opening and the formation of an amino acid derivative. The rate of hydrolysis is expected to increase at higher temperatures.

-

Oxidation: The tetrahydroquinoline ring system and the secondary amine can be susceptible to oxidation. This can be initiated by atmospheric oxygen, peroxides, or metal ions.

-

Photolysis: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions, leading to the formation of photoproducts.

-

Temperature: Elevated temperatures can accelerate hydrolytic, oxidative, and other degradation pathways, following the principles of the Arrhenius equation.[5]

Solubility Determination

A systematic approach to determining solubility involves screening in a range of solvents with varying polarities and pH.

Recommended Solvents for Screening

The selection of solvents is a critical step in pharmaceutical manufacturing and characterization.[6] Solvents are typically classified based on their toxicity and environmental impact.[6] For early-stage characterization, a range of solvents from different classes should be evaluated:

| Solvent Class | Recommended Solvents | Rationale |

| Polar Protic | Water, Ethanol, Methanol, Isopropanol (IPA) | Capable of hydrogen bonding; relevant for aqueous formulations and synthesis.[2] |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO) | Can dissolve polar compounds without hydrogen bond donation.[2] |

| Non-Polar | Hexane, Toluene, Dichloromethane (DCM) | To establish the lipophilicity of the compound. |

| Aqueous Buffers | pH 2.0 (HCl), pH 4.5 (Acetate), pH 6.8 (Phosphate), pH 7.4 (Phosphate), pH 9.0 (Borate) | To determine pH-solubility profile, crucial for predicting in vivo dissolution. |

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic solubility.

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant.

-

Dilution: Dilute the aliquot with a suitable mobile phase to a concentration within the quantifiable range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound using a validated, stability-indicating analytical method, such as UPLC-MS/MS or HPLC-UV.[7]

-

Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

Experimental Protocol: High-Throughput Solubility Screening (UPLC-MS)

For early discovery, a higher throughput method using smaller amounts of compound is often preferred. UPLC-MS is an ideal choice for this purpose due to its speed, sensitivity, and selectivity.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in a highly solubilizing solvent like DMSO (e.g., 10 mM).

-

Assay Plate Preparation: Dispense the stock solution into a 96-well plate containing the various aqueous buffers and organic solvents to be tested.

-

Equilibration & Filtration: Seal the plate, shake for 1-2 hours at room temperature, and then filter the samples to remove any precipitated compound.

-

Analysis: Analyze the filtered solutions using a rapid UPLC-MS/MS method.

-

Quantification: Compare the peak areas from the test samples to a calibration curve prepared from the stock solution to determine the kinetic solubility.

Data Presentation: Solubility Profile

The results should be compiled into a clear, comparative table.

| Solvent/Buffer System | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |

| Water | 25 | [Experimental Data] | [Calculated Data] | Shake-Flask |

| pH 2.0 Buffer | 37 | [Experimental Data] | [Calculated Data] | UPLC-MS |

| pH 7.4 Buffer | 37 | [Experimental Data] | [Calculated Data] | UPLC-MS |

| Ethanol | 25 | [Experimental Data] | [Calculated Data] | Shake-Flask |

| Acetonitrile | 25 | [Experimental Data] | [Calculated Data] | Shake-Flask |

| DMSO | 25 | [Experimental Data] | [Calculated Data] | Shake-Flask |

| Hexane | 25 | [Experimental Data] | [Calculated Data] | Shake-Flask |

Stability Assessment

Stability studies for new drug substances are guided by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2). The assessment involves both forced degradation and long-term stability studies.

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are conducted to identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.[5] A stability-indicating analytical method (typically UPLC-MS) is essential for these studies.

-

Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent system (e.g., acetonitrile:water).

-

Stress Conditions: Expose the solutions to the following conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound at 80°C for 7 days.

-

Photolytic Degradation: Expose the solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

-

-

Time Points: Sample at appropriate time points (e.g., 0, 2, 6, 12, 24 hours for solutions; 0, 1, 3, 7 days for solid).

-

Analysis: Analyze all samples by a validated stability-indicating UPLC-MS method. Quantify the parent compound and any degradation products. Mass spectrometry is used to obtain the mass of the degradants, which aids in their structural elucidation.[8]

-

Mass Balance: Ensure that the sum of the assay of the parent compound and the levels of all degradation products is close to 100% to demonstrate that all major degradants have been detected.

Experimental Protocol: Long-Term Stability Testing

Long-term stability studies are performed on at least three primary batches to establish a re-test period for the drug substance.

-

Storage Conditions: Store samples of the solid drug substance in containers that simulate the proposed packaging under the following long-term and accelerated conditions (for Climatic Zone II - USA/Europe):

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Testing Frequency: Test the samples at specified intervals.[4]

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, 36 months.

-

Accelerated: 0, 3, 6 months.

-

-

Tests to be Performed: At each time point, the samples should be tested for attributes susceptible to change, including:

-

Appearance (color, physical state).

-

Assay (potency).

-

Degradation Products/Impurities.

-

Water Content (if applicable).

-

Data Presentation: Stability Profile

Results from stability studies should be tabulated to track changes over time.

Table 3.3.1: Forced Degradation Summary

| Stress Condition | Duration | % Assay of Parent Compound | % Total Degradation | No. of Degradants >0.1% |

| 0.1 M HCl (60°C) | 24h | [Experimental Data] | [Calculated Data] | [Experimental Data] |

| 0.1 M NaOH (60°C) | 24h | [Experimental Data] | [Calculated Data] | [Experimental Data] |

| 3% H₂O₂ (RT) | 24h | [Experimental Data] | [Calculated Data] | [Experimental Data] |

| Thermal (80°C, solid) | 7 days | [Experimental Data] | [Calculated Data] | [Experimental Data] |

| Photolytic (ICH Q1B) | - | [Experimental Data] | [Calculated Data] | [Experimental Data] |

Table 3.3.2: Long-Term Stability Data (Example: 25°C/60%RH)

| Time Point | Appearance | Assay (%) | Individual Impurity 1 (%) | Total Impurities (%) |

| 0 Months | White Powder | 99.8 | < 0.05 | 0.15 |

| 3 Months | [Data] | [Data] | [Data] | [Data] |

| 6 Months | [Data] | [Data] | [Data] | [Data] |

| 12 Months | [Data] | [Data] | [Data] | [Data] |

Visualization of Workflows and Pathways

The following diagrams, generated using DOT language, illustrate the logical flow of the experimental protocols and a hypothetical degradation pathway.

Caption: Workflow for Solubility Determination.

Caption: Workflow for Stability Assessment.

Caption: Hypothetical Degradation Pathways.

References

- 1. Khan Academy [khanacademy.org]

- 2. globalpharmatek.com [globalpharmatek.com]

- 3. m.youtube.com [m.youtube.com]

- 4. japsonline.com [japsonline.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 7. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione via Multicomponent Reaction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione, a heterocyclic scaffold with significant potential in medicinal chemistry. The described method utilizes a one-pot multicomponent reaction, offering an efficient and straightforward route to this valuable compound.

Introduction